

optimizing TDI-011536 dosage for different organs

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Compound of Interest

Compound Name: TDI-011536

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Technical Support Center: TDI-011536

Welcome to the technical support center for **TDI-011536**, a potent LATS kinase inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of **TDI-011536** dosage for various organs in your experiments.

Frequently Asked Questions (FAQs)

General

- What is **TDI-011536** and what is its mechanism of action? **TDI-011536** is a potent and specific inhibitor of LATS1 and LATS2 kinases, which are core components of the Hippo signaling pathway.[1][2] By inhibiting LATS kinases, **TDI-011536** prevents the phosphorylation of Yes-associated protein (YAP), a transcriptional co-activator.[2][3] This leads to the nuclear translocation of YAP, where it associates with TEAD transcription factors to promote the expression of genes involved in cell proliferation and tissue regeneration.[2] **TDI-011536** is an improved analog of the earlier LATS kinase inhibitor, TRULI.[2][3]

- What are the common research applications for **TDI-011536**? **TDI-011536** is primarily used in regenerative medicine research to promote the proliferation of cells in tissues that typically have limited regenerative capacity.[3][4] It has been shown to be effective in promoting the proliferation of cardiomyocytes, retinal pigment epithelium, and Müller glia.[3][5]
- What is the in vitro potency of **TDI-011536**? **TDI-011536** is a highly potent inhibitor of LATS kinases, with an in vitro IC50 of 0.76 nM.[6] In cell-based assays, it prevents YAP phosphorylation with an EC50 of 10 nM.[6]

Dosage and Administration

- What is a recommended starting dose for in vivo experiments in mice? For systemic administration in mice via intraperitoneal (i.p.) injection, a starting dose of 200 mg/kg has been shown to be effective in reducing YAP phosphorylation in the heart, liver, and skin for at least 4 hours.[3][7] However, lower doses of 100 mg/kg and 50 mg/kg have also demonstrated significant effects at 2 hours post-injection.[3][7]
- How long does the effect of **TDI-011536** last in vivo? The duration of action is dose-dependent. At 200 mg/kg, a significant reduction in phosphorylated YAP (pYAP) is observed for at least 4 hours in the heart, liver, and skin, with levels returning to baseline within a day.[3][8] At 100 mg/kg, the effect is maintained for 4 hours in the heart and liver, but not in the skin.[3][7] The 50 mg/kg dose is no longer significantly effective in any of these organs at 4 hours post-injection.[3][7]
- How should **TDI-011536** be prepared for in vivo administration? For intraperitoneal injection in mice, **TDI-011536** can be dissolved in Kolliphor HS 15.[3] For stock solutions, DMSO can be used.[9] It is recommended to prepare fresh solutions for immediate use.[9]

Organ-Specific Considerations

- Are there differences in the effective dosage of **TDI-011536** across different organs? Yes, the effective dosage and duration of action can vary between organs. For instance, at a 100 mg/kg dose in mice, the reduction in pYAP is sustained for at least 4 hours in the heart and liver, but this effect is diminished in the skin by the 4-hour mark.[3][7]
- Has **TDI-011536** been tested in retinal models? Yes, **TDI-011536** has been shown to be effective in promoting the proliferation of Müller glia in human retinal organoids at a

concentration of 3 μM .^[3]^[7] It has also been used in an in vivo rabbit model of retinal injury, where intravitreal administration promoted regeneration of the retinal pigment epithelium.^[5]

Troubleshooting Guide

Issue	Possible Cause	Recommendation
No significant reduction in pYAP levels observed in the target organ.	Insufficient Dosage: The administered dose may be too low for the specific organ or experimental model.	Increase the dosage of TDI-011536. A dose of 200 mg/kg (i.p.) has been shown to be effective in the heart, liver, and skin of mice.[3][8]
Incorrect Timing of Analysis: The time point for tissue collection and analysis may not align with the peak activity of the compound.	For a 200 mg/kg dose, significant pYAP reduction is observed at 2 and 4 hours post-injection.[3] Consider these time points for analysis.	
Poor Bioavailability: The compound may not be reaching the target organ in sufficient concentrations.	Ensure proper preparation and administration of the compound. For i.p. injections, using a vehicle like Kolliphor HS 15 is recommended.[3]	
High variability in results between experimental animals.	Inconsistent Drug Administration: Variations in injection technique or volume can lead to inconsistent dosing.	Standardize the injection procedure and ensure accurate volume administration based on the animal's body weight.
Biological Variability: Individual animal differences can contribute to varied responses.	Increase the number of animals per group to improve statistical power and account for biological variability.	
Observed toxicity or adverse effects.	High Dosage: The administered dose may be approaching toxic levels.	While TDI-011536 is reported to be not unduly toxic, it is always advisable to perform a dose-response study to determine the optimal therapeutic window for your specific model.[3][7] Consider reducing the dosage if adverse effects are observed.

Data Summary Tables

Table 1: In Vivo Dosage and Efficacy of **TDI-011536** in Mice

Dosage (mg/kg, i.p.)	Organ	Time Point	Effect on pYAP/tYAP Ratio	Reference
200	Heart	2 hours	Remarkable reduction	[3]
200	Heart	4 hours	Greatly reduced	[3][8]
200	Liver	2 hours	Remarkable reduction	[3]
200	Liver	4 hours	Greatly reduced	[3][8]
200	Skin	2 hours	Remarkable reduction	[3]
200	Skin	4 hours	Greatly reduced	[3][8]
100	Heart	2 hours	Profound reduction	[3][7]
100	Heart	4 hours	pYAP remains low	[3][8]
100	Liver	2 hours	Profound reduction	[3][7]
100	Liver	4 hours	pYAP remains low	[3][8]
100	Skin	2 hours	Profound reduction	[3][7]
100	Skin	4 hours	pYAP largely recovers	[3][8]
50	Heart	2 hours	Profound reduction	[3][7]
50	Heart	4 hours	pYAP has recovered	[3][8]

50	Liver	2 hours	Profound reduction	[3][7]
50	Liver	4 hours	pYAP has recovered	[3][8]
50	Skin	2 hours	Profound reduction	[3][7]
50	Skin	4 hours	pYAP has recovered	[3][8]

Table 2: In Vitro Efficacy of **TDI-011536**

Assay	System	Concentration	Effect	Reference
LATS Kinase Inhibition	In vitro assay	IC50: 0.76 nM	Potent inhibition of LATS kinases	[6]
YAP Phosphorylation	Cell-based assay	EC50: 10 nM	Prevention of YAP phosphorylation	[6]
YAP Phosphorylation	Human Retinal Organoids	3 μ M (24h)	~80% reduction in YAP phosphorylation	[3][6]
Müller Glia Proliferation	Human Retinal Organoids	3 μ M (5 days)	Tenfold increase in EdU and Sox9 positive cells	[7]

Experimental Protocols

In Vivo Administration of **TDI-011536** in Mice

- Preparation of Dosing Solution:
 - Dissolve **TDI-011536** in 10% Kolliphor HS 15 to the desired concentration (e.g., for a 200 mg/kg dose in a 25g mouse with an injection volume of 100 μ L, the concentration would

be 50 mg/mL).

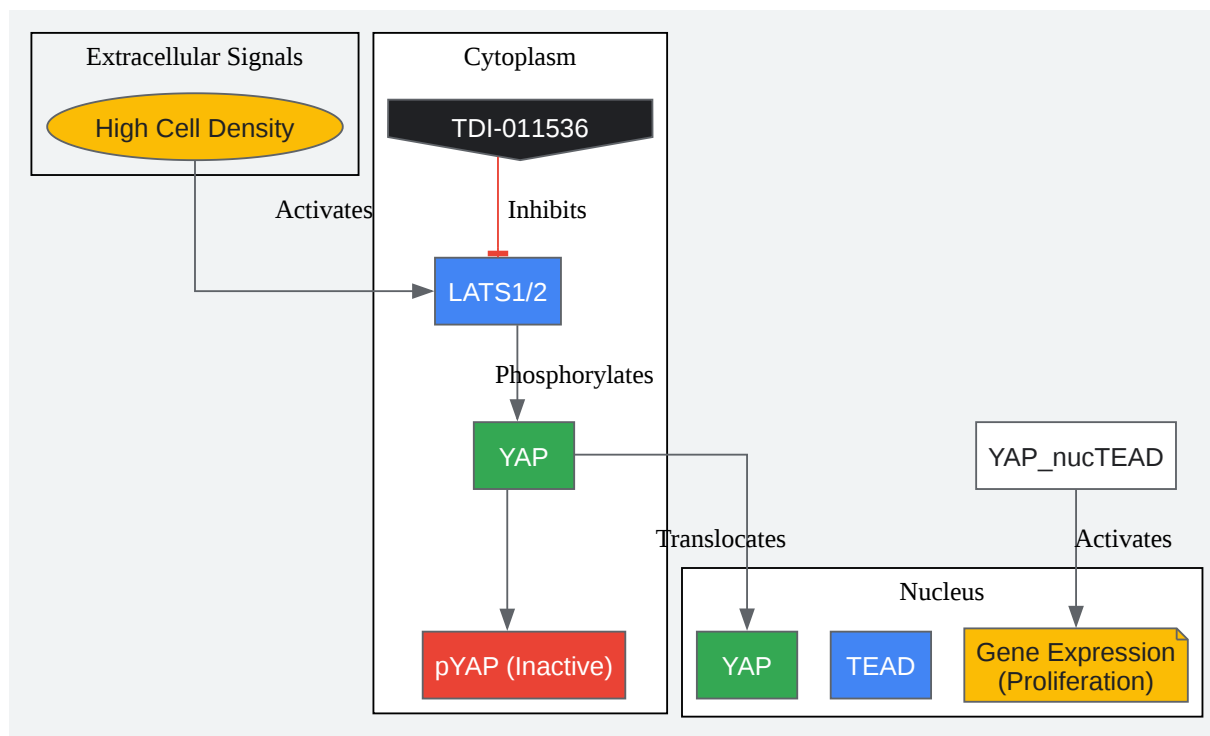
- Ensure the compound is fully dissolved by sonication if necessary.
- Prepare the vehicle control solution (10% Kolliphor HS 15) in parallel.
- Animal Dosing:
 - Use male 8-week-old mice.
 - Administer the prepared **TDI-011536** solution or vehicle control via intraperitoneal (i.p.) injection.
 - The injection volume should be calculated based on the individual animal's body weight.
- Tissue Collection and Analysis:
 - At the desired time points (e.g., 2 or 4 hours post-injection), euthanize the mice.
 - Immediately dissect the target organs (e.g., heart, liver, skin).
 - Prepare protein lysates from the collected tissues for subsequent analysis.
- Immunoblot Analysis:
 - Perform immunoblotting on the protein lysates to assess the levels of phosphorylated YAP (pYAP) and total YAP (tYAP).
 - Use an antibody specific for YAP phosphorylated at residue S127.
 - Include a loading control such as GAPDH to ensure equal protein loading.

Treatment of Human Retinal Organoids

- Organoid Culture:
 - Culture human retinal organoids derived from induced pluripotent stem cells in long-term culture medium.

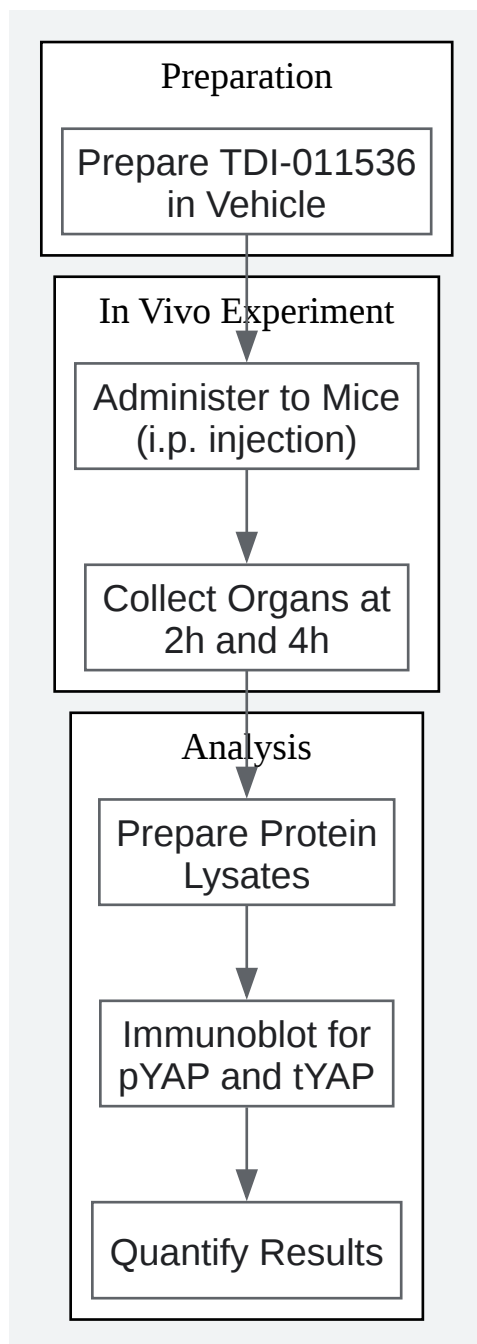
- **TDI-011536** Treatment:
 - Prepare a stock solution of **TDI-011536** in DMSO.
 - Dilute the stock solution in the culture medium to the desired final concentration (e.g., 3 μM).
 - For proliferation assays, supplement the medium with 10 μM 5-ethynyl-2'-deoxyuridine (EdU).
 - Treat the organoids for the desired duration (e.g., 24 hours for phosphorylation studies, 5 days for proliferation assays).
- Analysis:
 - For phosphorylation analysis, lyse the organoids and perform immunoblotting for pYAP and tYAP.
 - For proliferation analysis, fix and section the organoids.
 - Perform immunostaining for EdU and a cell-specific marker (e.g., Sox9 for Müller glia).
 - Quantify the percentage of double-positive cells.

Visualizations



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Caption: The Hippo Signaling Pathway and the inhibitory action of **TDI-011536** on LATS1/2 kinases.



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Caption: A generalized experimental workflow for in vivo testing of **TDI-011536** in mice.

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